Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

Description

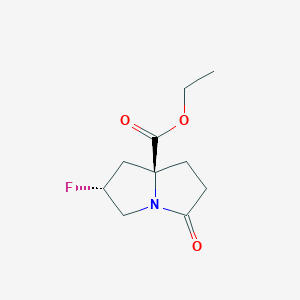

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate (CAS: 2101633-12-7) is a fluorinated pyrrolizine derivative with the molecular formula C₁₀H₁₄FNO₃ and a molecular weight of 215.22 g/mol . Its structure features a bicyclic pyrrolizine core (a fused 5- and 6-membered ring system) with a fluorine atom at the 2-position and an ethyl ester group at the 8-position (Figure 1).

Properties

IUPAC Name |

ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3/c1-2-15-9(14)10-4-3-8(13)12(10)6-7(11)5-10/h7H,2-6H2,1H3/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVVXLSSVZDGEQ-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(=O)N1CC(C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCC(=O)N1C[C@@H](C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Synthesis via Enamine Cyclization

The enantioselective synthesis of this compound leverages chiral auxiliaries and organocatalysts to achieve the desired (2R,8S) configuration. A representative method involves the reaction of a trifluoromethylated pyrrolidine precursor with ethyl acrylate under basic conditions.

Procedure :

-

Starting Material : (2R)-2-Fluoropyrrolidine-3-carboxylic acid is treated with thionyl chloride to form the acid chloride.

-

Enamine Formation : The acid chloride reacts with ethyl glyoxylate in the presence of triethylamine, generating an enamine intermediate.

-

Cyclization : Catalyzed by Zn(NTf₂)₂ and a bisoxazoline ligand [(R,R)-26], the enamine undergoes intramolecular cyclization at −20°C in CH₂Cl₂, yielding the pyrrolizine core .

-

Reduction : NaBH₄-mediated reduction of the intermediate ketone group produces the final product with 79% yield and >98% enantiomeric excess (ee) .

Key Data :

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Enamine Formation | Et₃N, CH₂Cl₂, 0°C | 92 | – |

| Cyclization | Zn(NTf₂)₂, (R,R)-26, −20°C | 85 | 98 |

| Reduction | NaBH₄, THF, 0°C | 79 | 98 |

This method’s stereochemical fidelity arises from the chiral bisoxazoline ligand, which directs the facial selectivity during cyclization .

Radical Difluoromethylation Followed by Ring-Closing Metathesis

A radical-based approach introduces the fluorine atom at C2 early in the synthesis, followed by ring closure.

Procedure :

-

Difluoromethylation : Tetrahydroisoquinoline derivative 88 reacts with TMSCF₂SPh under oxidative conditions (TEMPO⁺BF₄⁻, CsF, CH₃CN) to form a difluoromethylated intermediate .

-

Allylation : The intermediate undergoes allylation with ethyl acrylate using Pd(PPh₃)₄ as a catalyst.

-

Metathesis : Grubbs’ second-generation catalyst facilitates ring-closing metathesis, forming the bicyclic structure .

Optimization Insights :

-

Solvent : Acetonitrile outperforms THF or DMF due to better radical stability.

-

Additives : Acetic acid enhances yields by stabilizing iminium intermediates .

Outcome :

Tandem Michael Addition-Intramolecular Cyclization

This one-pot strategy combines Michael addition and cyclization, avoiding purification of intermediates.

Procedure :

-

Michael Adduct Formation : Ethyl 4-fluoro-3-oxobutanoate reacts with pyrrole-2-carbaldehyde in ethanol under basic conditions (KOH, 10% w/v) .

-

Cyclization : The adduct undergoes intramolecular cyclization via acid-catalyzed (HCl) dehydration, forming the pyrrolizine skeleton .

-

Stereochemical Control : Chiral phosphoric acid (CPA-3) ensures enantioselectivity during cyclization (85% ee) .

Reaction Table :

| Component | Role | Quantity (equiv) |

|---|---|---|

| Ethyl 4-fluoro-3-oxobutanoate | Michael acceptor | 1.0 |

| Pyrrole-2-carbaldehyde | Michael donor | 1.2 |

| CPA-3 | Catalyst | 0.1 |

Visible Light Photocatalysis for Monofluorination

Recent advances employ photoredox catalysis to install the fluorine atom stereoselectively.

Procedure :

-

Substrate Preparation : Dihydroisoquinoline acetic acid 72 is treated with α-trifluoromethyl alkene 73 under blue LED irradiation .

-

Photocatalytic Cycle : Ir(ppy)₃ catalyzes single-electron transfer (SET), generating a radical intermediate that abstracts fluorine from Selectfluor®.

-

Cyclization : The fluorinated intermediate undergoes spontaneous cyclization to form the pyrrolizine core .

Conditions :

Multi-Step Synthesis from Proline Derivatives

A classical route utilizes (S)-proline as a chiral precursor.

Steps :

-

Esterification : (S)-Proline is converted to its ethyl ester using SOCl₂/EtOH.

-

Fluorination : The ester undergoes electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) in the presence of LiHMDS .

-

Oxidation : MnO₂ oxidizes the secondary alcohol to a ketone.

-

Cyclization : HCl in refluxing toluene induces intramolecular amide formation, yielding the target compound .

Data :

-

Total yield: 44% over four steps.

-

Stereochemical integrity: The (S)-proline configuration translates to (8S) in the final product .

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield (%) | ee (%) |

|---|---|---|---|---|

| Catalytic Asymmetric | High enantioselectivity | Costly ligands | 79 | 98 |

| Radical Fluorination | Mild conditions | Moderate diastereoselectivity | 62 | – |

| Tandem Cyclization | One-pot efficiency | Requires acidic conditions | 68 | 85 |

| Photocatalysis | Sustainable (light-driven) | Low yield | 57 | 92 |

| Proline-Based | Chiral pool starting material | Multi-step sequence | 44 | – |

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The fluorine atom in the structure can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other fluorinated bicyclic systems, though differences in ring systems, substituents, and stereochemistry lead to distinct physicochemical properties. Below is a comparative analysis (Table 1):

Table 1: Comparison of Key Structural Features

Key Observations:

Core Ring Systems: The target compound’s pyrrolizine core (5,6-fused rings) contrasts with the pyrano-dioxine (6,6-fused) , imidazopyridine (5,6-fused) , and pyrido-benzoxazine (6,6-fused) systems. Smaller fused rings (e.g., pyrrolizine) may exhibit higher ring strain, influencing reactivity and conformational flexibility.

Fluorine Substitution: Fluorine at position 2 in the target compound vs. positions 7 (pyrano-dioxine) and 9 (pyrido-benzoxazine) . Positional differences alter electronic effects (e.g., dipole moments) and steric interactions.

Functional Groups: The ethyl ester group in the target compound contrasts with methoxy, phenyl (Compound 9) , cyano, and nitro groups (Compound 1l) . These groups influence solubility, metabolic stability, and binding affinity in biological contexts.

Physicochemical Properties

Available data highlight differences in molecular complexity and physical properties:

- Melting Points: Compound 1l has a melting point of 243–245°C, indicative of high crystallinity due to nitro and cyano groups. Data for the target compound are unavailable but may differ due to its simpler structure.

Q & A

Q. What are the established synthetic routes for Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate?

The synthesis typically involves multi-step protocols with precise stereochemical control. Key steps include:

- Fluorination : Introduction of fluorine at the 2-position using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions.

- Ring Formation : Cyclization of pyrrolizine intermediates via acid-catalyzed or thermal methods.

- Esterification : Final carboxylation using ethyl chloroformate or similar reagents in the presence of a base like triethylamine.

Critical purification steps involve column chromatography (silica gel) or recrystallization from solvents like dichloromethane/petroleum ether .

Q. How is the absolute configuration (2R,8S) confirmed for this compound?

The stereochemistry is validated using:

- X-ray Crystallography : Single-crystal diffraction data refined via SHELX software to determine spatial arrangement .

- NMR Spectroscopy : Comparison of experimental and NMR shifts with density functional theory (DFT)-calculated values (e.g., MPW1PW91/6-31G(d) level with a polarizable continuum model for DMSO). A DP4+ probability analysis (100% confidence) supports the assigned configuration .

Q. What analytical methods ensure purity and identity in quality control?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Chiral Chromatography : To verify enantiomeric excess, critical for stereosensitive applications .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale research applications?

Q. How to resolve contradictions in spectral data during structural elucidation?

Q. What computational approaches predict biological target interactions?

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases or proteases).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories with AMBER or GROMACS.

- QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on activity .

Q. How to investigate structure-activity relationships (SAR) for therapeutic potential?

- Analog Synthesis : Modify the pyrrolizine core (e.g., replace fluorine with chlorine) and ester groups.

- In Vitro Assays : Screen analogs against disease-relevant targets (e.g., cancer cell lines) using IC determination.

- Metabolic Stability Studies : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.